An In-depth Technical Guide to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone: Properties and Applications
An In-depth Technical Guide to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone: Properties and Applications
Introduction: The Significance of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug discovery is relentless. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone for the development of targeted therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a sought-after framework for the design of potent and selective enzyme inhibitors. This guide focuses on a key derivative of this scaffold, 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, a versatile building block in the synthesis of advanced pharmaceutical agents. This document will provide a comprehensive overview of its chemical and physical properties, synthetic methodologies, and its crucial role in the development of targeted therapies, particularly kinase inhibitors.
Core Chemical and Physical Properties
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is a solid organic compound that serves as a pivotal intermediate in multi-step organic syntheses.[1] A summary of its fundamental properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 944937-14-8 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | NKVUYPVQGPCIJO-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1cnc2[nH]ccc2c1 | [1] |
Table 1: Fundamental Properties of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Synthesis and Characterization: A Strategic Approach
The synthesis of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is not explicitly detailed in a single comprehensive public-domain source. However, leveraging established methodologies for the functionalization of the 7-azaindole core, a robust synthetic strategy can be devised. The most plausible and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A logical and efficient route to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed reaction scheme is outlined below:
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Experimental Protocol (Hypothetical):
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Step 1: Suzuki-Miyaura Coupling. To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added (1-ethoxyvinyl)boronic acid pinacol ester (1.2 eq) and a base such as sodium carbonate (2.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is then added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
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Step 2: Hydrolysis. Upon completion of the coupling reaction, the mixture is cooled to room temperature. An aqueous solution of a strong acid, such as hydrochloric acid (e.g., 2 M HCl), is added, and the mixture is stirred at room temperature. This step hydrolyzes the enol ether intermediate to the desired ketone.
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Step 3: Work-up and Purification. The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone.
Causality Behind Experimental Choices:
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Palladium Catalyst: Palladium(0) complexes are highly effective in catalyzing the Suzuki-Miyaura reaction by facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
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Base: The base is crucial for the activation of the boronic acid derivative, forming a boronate complex that readily undergoes transmetalation with the palladium center.
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Solvent System: A mixture of organic solvents and water is often used to ensure the solubility of both the organic reactants and the inorganic base.
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Acidic Hydrolysis: The enol ether intermediate formed during the coupling is stable under neutral and basic conditions. Acidic workup is a standard and efficient method to hydrolyze the enol ether to the corresponding ketone.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the acetyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon of the acetyl group will appear at a characteristic downfield shift (typically >190 ppm). The aromatic carbons will resonate in the range of approximately 100-150 ppm.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1670-1690 cm⁻¹. The N-H stretching vibration of the pyrrole ring will appear as a broad band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.17 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group.
Applications in Drug Discovery and Development
The primary value of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone lies in its role as a key intermediate for the synthesis of highly specific and potent kinase inhibitors. The 7-azaindole scaffold is a bioisostere of indole and purine, allowing it to mimic the interactions of these endogenous ligands with the ATP-binding site of kinases. The acetyl group at the 5-position provides a convenient handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final drug candidates.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several approved and investigational JAK inhibitors, such as Tofacitinib.[3][4]
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone can be utilized in the synthesis of JAK inhibitors through various chemical transformations. The acetyl group can be a precursor to other functional groups or can be involved in condensation reactions to build more complex side chains that enhance binding affinity and selectivity for specific JAK isoforms.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the design of potent FGFR inhibitors.[5][6]
Caption: Simplified FGFR signaling pathway and the role of FGFR inhibitors.
The acetyl group of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone can be modified to introduce moieties that interact with specific residues in the ATP-binding pocket of FGFRs, thereby conferring selectivity and potency. For instance, the ketone can undergo reductive amination to introduce various amine-containing side chains, which can form crucial interactions within the receptor.
Conclusion and Future Perspectives
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is a strategically important building block in medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for kinase inhibition, while the acetyl group at the 5-position offers a versatile handle for synthetic elaboration. The continued exploration of derivatives synthesized from this intermediate is expected to yield novel and improved therapeutics for a range of diseases, from autoimmune disorders to cancer. As our understanding of kinase signaling pathways deepens, the demand for such versatile and well-characterized intermediates will undoubtedly grow, solidifying the importance of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone in the drug discovery and development pipeline.
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